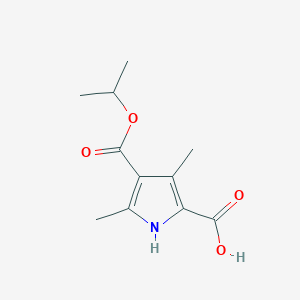

4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Description

4-(Isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a pyrrole-derived carboxylic acid ester featuring a substituted isopropoxycarbonyl group at the 4-position and methyl groups at the 3- and 5-positions. This compound is commercially available as a research chemical (CAS: sc-348349) with a purity of 100% and is priced at $188.00 (250 mg) and $380.00 (1 g) .

Properties

IUPAC Name |

3,5-dimethyl-4-propan-2-yloxycarbonyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-5(2)16-11(15)8-6(3)9(10(13)14)12-7(8)4/h5,12H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDAPQLSIBPJFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)OC(C)C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in synthetic chemistry.

Biology: In biological research, 4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural compounds allows it to be used as a probe in biological systems.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways. Its ability to interact with various enzymes and receptors makes it a valuable candidate for medicinal chemistry.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system and the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrole Carboxylic Acid Derivatives

The compound’s closest analogs differ in the substituents at the 4-position and/or ester groups. Key comparisons include:

2.1.1. 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid (CAS 5442-91-1)

- Molecular Formula: C₁₀H₁₃NO₄

- Molar Mass : 211.21 g/mol

- Physical Properties : Melting point 202°C (decomposition), pKa 4.81, density 1.262 g/cm³ .

- Key Difference: Ethoxycarbonyl group instead of isopropoxycarbonyl.

2.1.2. 4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid (CAS 13219-76-6)

- Molecular Formula: C₁₁H₁₅NO₄

- Molar Mass : 225.24 g/mol

- Key Difference : A methoxycarbonyl-ethyl chain at the 4-position introduces a longer aliphatic spacer, which may increase lipophilicity and alter binding interactions in biological systems .

2.1.3. 4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid Benzyl Ester (CAS 34)

- Application : Intermediate in the synthesis of SU6668, a potent antiangiogenic and antitumor agent .

- Key Difference : The benzyl ester group enhances stability under acidic conditions compared to alkyl esters like isopropoxycarbonyl.

Physicochemical and Reactivity Comparisons

- Acidity : The isopropoxycarbonyl group’s electron-donating isopropyl substituent may slightly increase the carboxylic acid’s pKa compared to the ethoxycarbonyl analog (pKa ~4.81) .

- Reactivity : Bulkier isopropoxy groups may slow ester hydrolysis compared to ethoxy or methoxy derivatives.

Research Findings and Challenges

- Synthetic Utility : Derivatives like 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid () are used in synthesizing hexasubstituted dipyrrins, highlighting the role of ester groups in directing reactivity .

- Solubility Limitations : Substituted pyrrole carboxylic acids often exhibit poor aqueous solubility, necessitating formulation strategies for biological testing .

Biological Activity

4-(Isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its efficacy against specific pathogens, its mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H15NO4

- Molecular Weight : 225.24 g/mol

- CAS Number : 796079-90-8

Antimicrobial Activity

Research has shown that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. A study focusing on structure-activity relationships (SAR) found that modifications to the pyrrole ring can enhance activity against Mycobacterium tuberculosis (Mtb). Compounds with similar structures demonstrated Minimum Inhibitory Concentrations (MIC) as low as , indicating potent anti-TB effects with low cytotoxicity .

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|

| Compound A | <0.016 | >64 |

| Compound B | <0.050 | >50 |

| This compound | TBD | TBD |

The biological activity of this compound is attributed to its ability to inhibit specific bacterial enzymes involved in cell wall synthesis. The compound targets the MmpL3 protein in M. tuberculosis, crucial for mycolic acid transport. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .

Study on Anti-Tuberculosis Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several pyrrole derivatives and tested their efficacy against drug-resistant strains of M. tuberculosis. Among these compounds, one closely related to this compound showed promising results with significant reductions in bacterial load in infected macrophages .

In Vivo Studies

Animal models have been employed to evaluate the in vivo efficacy of this compound. Preliminary results indicate that it possesses favorable pharmacokinetic properties and demonstrates substantial therapeutic potential against tuberculosis when administered orally .

Safety and Toxicology

While the antimicrobial efficacy is notable, safety profiles must also be considered. Initial toxicity assessments suggest that compounds within this class exhibit low cytotoxicity towards mammalian cells at therapeutic concentrations . Further studies are necessary to establish a comprehensive safety profile.

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid?

Answer:

The synthesis typically involves multi-step functionalization of pyrrole derivatives. For example:

- Step 1: Hydrolysis of ester precursors (e.g., ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate) under basic conditions to yield carboxylic acid intermediates .

- Step 2: Decarboxylation or esterification reactions to introduce the isopropoxycarbonyl group. In related compounds, decarboxylation of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester via palladium-catalyzed hydrogenation has been reported .

- Step 3: Final purification via crystallization or chromatography, with structural confirmation by NMR and mass spectrometry .

Key Considerations: Optimize reaction conditions (e.g., solvent, catalyst loading) to minimize side reactions like over-hydrolysis or dimerization.

Basic: How is the molecular structure of this compound characterized experimentally?

Answer:

- X-ray crystallography is the gold standard for resolving solid-state structures. For example, triclinic crystal systems (space group P1) with planar pyrrole rings and hydrogen-bonded dimers are observed in analogs like ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate .

- Quantum mechanical calculations (e.g., DFT with B3LYP functional) validate bond lengths, angles, and electronic properties. These methods align with experimental data to confirm planarity and substituent effects .

Methodological Tip: Use high-resolution single-crystal diffraction (resolution ≤ 0.8 Å) to detect subtle distortions in the pyrrole ring.

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic reactions?

Answer:

- Density Functional Theory (DFT): Apply hybrid functionals (e.g., B3LYP) with exact exchange corrections to calculate electronic properties like HOMO-LUMO gaps, Fukui indices, and electrophilicity .

- Case Study: For analogs, DFT reveals that electron-withdrawing groups (e.g., isopropoxycarbonyl) reduce pyrrole ring aromaticity, increasing susceptibility to nucleophilic attack at the β-position .

- Validation: Compare computed IR/Raman spectra with experimental data to refine computational models .

Data Contradiction Note: Discrepancies between DFT-predicted and observed reaction rates may arise from solvent effects or transition-state complexities, requiring explicit solvent models in simulations .

Advanced: How do structural modifications (e.g., substituent variations) influence biological activity in related pyrrole derivatives?

Answer:

- Structural-Activity Relationships (SAR):

- Acetyl vs. Formyl Groups: Acetyl-substituted derivatives (e.g., ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate) show enhanced anticancer activity compared to formyl analogs due to improved membrane permeability .

- Ester vs. Free Acid: The free acid form (e.g., 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid) exhibits higher solubility but reduced bioavailability compared to ester-protected versions .

Experimental Design: Use in vitro assays (e.g., cytotoxicity against HeLa cells) paired with logP measurements to correlate hydrophobicity with activity .

Advanced: How are data contradictions resolved in studies of pyrrole derivatives’ antimicrobial efficacy?

Answer:

- Case Example: Discrepancies in zone-of-inhibition data for analogs may arise from:

- Compound Stability: Degradation under assay conditions (e.g., DMSO solvent interactions) .

- Microbial Strain Variability: Gram-negative bacteria (e.g., E. coli) may show resistance due to outer membrane barriers .

- Resolution Strategies:

- Validate purity via HPLC before testing.

- Include positive controls (e.g., tetracycline) and replicate experiments across multiple strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.